molecular formula C15H10F3NO4S2 B2368867 [(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 3-(trifluoromethyl)benzoate CAS No. 478049-53-5

[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 3-(trifluoromethyl)benzoate

Cat. No. B2368867
CAS RN: 478049-53-5
M. Wt: 389.36
InChI Key: SXANBNCJUSEQMH-XDHOZWIPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 3-(trifluoromethyl)benzoate is a useful research compound. Its molecular formula is C15H10F3NO4S2 and its molecular weight is 389.36. The purity is usually 95%.
BenchChem offers high-quality [(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 3-(trifluoromethyl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 3-(trifluoromethyl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacological Applications

The compound is part of a class of molecules known as diazines, which have a wide range of pharmacological applications . These include:

Visible Light Photoredox-Catalyzed Deoxygenation of Alcohols

The compound has been used in the activation of carbon-oxygen single bonds of alcohols towards a reductive bond cleavage under visible light photocatalysis . This environmentally benign protocol has been developed for the activation of carbon-oxygen single bonds of alcohols .

Synthesis of FDA-Approved Drugs

The trifluoromethyl group in the compound is a common feature in many FDA-approved drugs . The trifluoromethyl group can be incorporated into potential drug molecules, including their syntheses and uses for various diseases and disorders .

Spectroelectrochemical Properties

The compound has been used in the study of spectroelectrochemical properties of phthalocyanines . These studies were carried out using various electrochemical techniques in DMF on a glassy carbon electrode .

Electrochemical Technologies

The compound’s electrochemical and in situ UV–Vis spectral change indicated its applicability in the fields of electrochemical technologies .

Synthesis of Heterocycles

The compound is part of a class of molecules known as diazines, which are a central building block for a wide range of pharmacological applications . These six-membered heterocyclic aromatic moieties constitute diverse chemical structures and hold substantial interest for organic, medicinal, and biological chemists .

properties

IUPAC Name

[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 3-(trifluoromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F3NO4S2/c16-15(17,18)10-3-1-2-9(8-10)13(20)23-19-12-5-7-25(21,22)14-11(12)4-6-24-14/h1-4,6,8H,5,7H2/b19-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXANBNCJUSEQMH-XDHOZWIPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)C2=C(C1=NOC(=O)C3=CC(=CC=C3)C(F)(F)F)C=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C\1CS(=O)(=O)C2=C(/C1=N/OC(=O)C3=CC(=CC=C3)C(F)(F)F)C=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F3NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 3-(trifluoromethyl)benzoate

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